molecular formula C20H24N2 B3051649 N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine CAS No. 352652-37-0

N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine

Cat. No.: B3051649
CAS No.: 352652-37-0
M. Wt: 292.4 g/mol
InChI Key: XEPWTBDKWKGXPP-UHFFFAOYSA-N
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Description

“N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine” is a derivative of 9-ethyl-9H-carbazole . It belongs to the class of organic compounds known as carbazoles, which are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .


Synthesis Analysis

The synthesis of a similar compound, “N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine”, has been reported. It was synthesized by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its IUPAC name. It consists of a cyclopentanamine group attached to a 9-ethyl-9H-carbazole group via a methylene bridge .

Scientific Research Applications

Genotoxicity and Epigenotoxicity Studies

Carbazole derivatives like PK9320 and PK9323, related to N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine, have been studied for their genotoxic and epigenetic effects on MCF-7 breast adenocarcinoma cells. These compounds showed potential as anticancer agents due to their ability to induce DNA damage and change DNA methylation patterns (Luparello et al., 2021).

Antimicrobial and Antifungal Activities

Research on carbazole derivatives has demonstrated significant antimicrobial and antifungal activities. For instance, N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives were evaluated for their antibacterial and antifungal effectiveness against various microbes, showing notable activity (Kaplancıklı et al., 2012).

Applications in Photopolymerization

Carbazole-based compounds have been synthesized for their applications in photopolymerization. These compounds exhibit unique optical properties, making them potential candidates as dyes/photosensitizers (Abro et al., 2017).

Potential as Alzheimer's Disease Agents

Carbazole-based cyanines, like those structurally related to this compound, have been investigated as theranostic agents for Alzheimer’s disease. They show properties like amyloid-β oligomerization inhibition and neuroprotective effects, indicating their potential in AD diagnosis and treatment (Li et al., 2018).

Antioxidant Activities

Carbazole hydrazone derivatives, similar to this compound, have been studied for their antioxidant properties. They show potential as neuroprotective agents and may be helpful in the management of neurodegenerative diseases like Alzheimer's disease (Karaaslan et al., 2019).

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-2-22-19-10-6-5-9-17(19)18-13-15(11-12-20(18)22)14-21-16-7-3-4-8-16/h5-6,9-13,16,21H,2-4,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPWTBDKWKGXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC3CCCC3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366029
Record name N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352652-37-0
Record name N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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